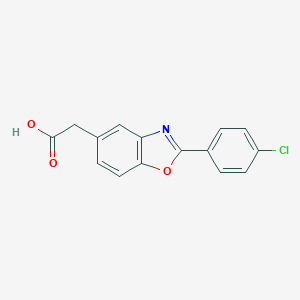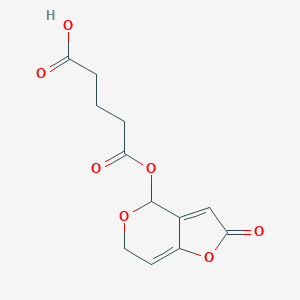
Patulin hemiglutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Patulin hemiglutarate is a chemical compound that is derived from patulin, a mycotoxin produced by several species of fungi. Patulin hemiglutarate has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of patulin hemiglutarate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune response. Additionally, it has been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
Patulin hemiglutarate has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it has been shown to increase the expression of genes involved in antioxidant defense, such as heme oxygenase-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using patulin hemiglutarate in lab experiments is its ability to modulate multiple signaling pathways simultaneously. This allows for a more comprehensive investigation of its effects on cellular processes. However, one limitation is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary to ensure the safety of the experimental subjects.
Zukünftige Richtungen
There are several potential future directions for the research on patulin hemiglutarate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further investigation is needed to determine its efficacy in animal models and clinical trials. Additionally, its potential use as an anti-tumor agent should be explored further, particularly in combination with other chemotherapeutic agents. Finally, the development of novel synthesis methods and analogs of patulin hemiglutarate may lead to the discovery of compounds with improved efficacy and safety profiles.
Synthesemethoden
Patulin hemiglutarate is synthesized by the reaction of patulin with hemiglutaric anhydride. This reaction occurs in the presence of a catalyst and requires specific reaction conditions such as temperature and pressure. The resulting product is purified through several steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Patulin hemiglutarate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It also exhibits neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
151681-59-3 |
|---|---|
Produktname |
Patulin hemiglutarate |
Molekularformel |
C12H12O7 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
5-oxo-5-[(2-oxo-4,6-dihydrofuro[3,2-c]pyran-4-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C12H12O7/c13-9(14)2-1-3-10(15)19-12-7-6-11(16)18-8(7)4-5-17-12/h4,6,12H,1-3,5H2,(H,13,14) |
InChI-Schlüssel |
QMHRPOVENHUKGH-UHFFFAOYSA-N |
SMILES |
C1C=C2C(=CC(=O)O2)C(O1)OC(=O)CCCC(=O)O |
Kanonische SMILES |
C1C=C2C(=CC(=O)O2)C(O1)OC(=O)CCCC(=O)O |
Synonyme |
Patulin hemiglutarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




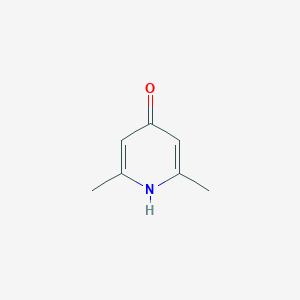
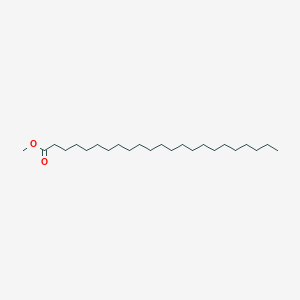
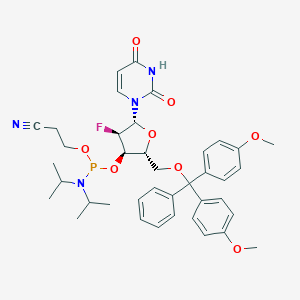


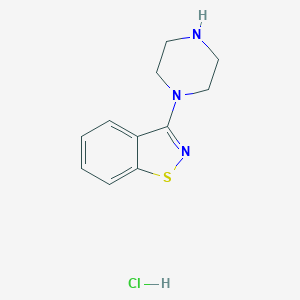
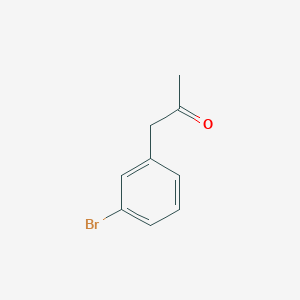
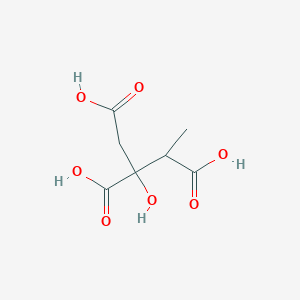
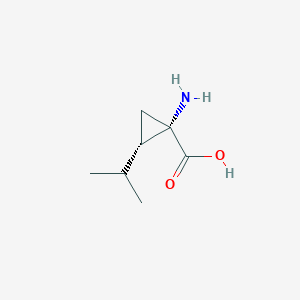
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
